(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate

Linker length Conformational flexibility Structure-activity relationship

(E)-tert-Butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate (CAS 2102414-88-8) is a Boc-protected piperidine derivative bearing an (E)-α,β-unsaturated methyl ester side chain with a five-carbon atomic linker between the piperidine 4-position and the ester carbonyl. Its molecular formula is C16H27NO4 (MW = 297.39 g/mol) with a calculated LogP of 3.14 and a topological polar surface area (TPSA) of 55.84 Ų.

Molecular Formula C16H27NO4
Molecular Weight 297.39 g/mol
Cat. No. B8072164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate
Molecular FormulaC16H27NO4
Molecular Weight297.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCC=CC(=O)OC
InChIInChI=1S/C16H27NO4/c1-16(2,3)21-15(19)17-11-9-13(10-12-17)7-5-6-8-14(18)20-4/h6,8,13H,5,7,9-12H2,1-4H3/b8-6+
InChIKeyGMRWKDNURRIYOZ-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (E)-tert-Butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate (CAS 2102414-88-8) as a Synthetic Intermediate Building Block


(E)-tert-Butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate (CAS 2102414-88-8) is a Boc-protected piperidine derivative bearing an (E)-α,β-unsaturated methyl ester side chain with a five-carbon atomic linker between the piperidine 4-position and the ester carbonyl. Its molecular formula is C16H27NO4 (MW = 297.39 g/mol) with a calculated LogP of 3.14 and a topological polar surface area (TPSA) of 55.84 Ų . The compound is supplied as a research-grade building block at standard purities of 95% (Bidepharm) to 98% (Leyan), with batch-specific QC documentation including NMR, HPLC, and GC available from vendors . It is classified structurally as an N-Boc-4-substituted piperidine with a conjugated (E)-enoate moiety, placing it within a family of 4-substituted piperidine analogs widely explored as intermediates for subtype-selective NMDA receptor antagonists and other neurological-targeted pharmaceuticals [1].

Why Generic Substitution Among Boc-Piperidine α,β-Unsaturated Esters Risks Synthetic Failure: The Case for (E)-tert-Butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate


Within the family of N-Boc-4-substituted piperidine α,β-unsaturated esters, seemingly minor structural variations—linker chain length, ester alkyl group, and double-bond position—produce quantifiably distinct physicochemical and reactivity profiles that can determine the success or failure of a synthetic sequence. The target compound possesses a five-carbon linker with the olefin at the 3,4-position, which is one methylene unit longer than the widely available but-2-enoate (C4) analogs (CAS 142355-80-4 and 158602-19-8) and two methylene units longer than the acrylate (C3) series (CAS 198895-61-3) . These differences in linker length directly affect LogP (3.14 for the C5 target vs. predicted lower values for shorter-chain analogs), conformational flexibility (4 rotatable bonds), and the spatial relationship between the Boc-piperidine scaffold and the reactive enoate group . Furthermore, the (E)-stereochemistry of the double bond is fixed, whereas the saturated analog (CAS 162504-75-8) lacks the conjugated Michael acceptor functionality entirely, fundamentally altering its downstream reactivity . Procurement of a shorter-chain, saturated, or (Z)-isomer analog as a substitute without experimental validation of the synthetic step therefore carries a material risk of divergent reactivity, altered intermediate geometry, and failed library synthesis campaigns [1].

Quantitative Differentiation Evidence: (E)-tert-Butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate vs. Closest Analogs


Linker Chain Length: C5-Pentenoate vs. C4-Butenoate and C3-Acrylate Analogs – Impact on Molecular Geometry and LogP

The target compound features a 5-carbon linker between the piperidine 4-position and the ester carbonyl (piperidine–CH2–CH2–CH=CH–CO2Me), which is one methylene unit longer than the C4-butenoate analog (CAS 142355-80-4; piperidine–CH2–CH=CH–CO2Me) and two units longer than the C3-acrylate series (CAS 198895-61-3; piperidine–CH=CH–CO2Et). This additional methylene spacer increases the molecular weight by 14.03 g/mol relative to the C4 analog (297.39 vs. 283.36) and is associated with a measured LogP of 3.14 and 4 rotatable bonds . The extended linker length directly governs the spatial separation between the Boc-piperidine scaffold and the reactive enoate group, a critical parameter in fragment-based library design where linker geometry influences binding mode and target engagement .

Linker length Conformational flexibility Structure-activity relationship Fragment-based drug discovery

Methyl Ester vs. Ethyl Ester: Differential Reactivity in Transesterification and Hydrolysis

The target compound bears a methyl ester terminus (CO2Me), distinguishing it from the ethyl ester analog tert-butyl 4-((E)-3-(ethoxycarbonyl)allyl)piperidine-1-carboxylate (CAS 158602-19-8), which shares the same molecular formula (C16H27NO4) and nearly identical molecular weight (297.39 vs. 297.4) but differs in the ester alkyl group . Methyl esters are generally more reactive toward nucleophilic acyl substitution and transesterification than ethyl esters due to reduced steric hindrance at the carbonyl carbon, a property exploited in selective deprotection sequences. Reported synthesis of the ethyl ester analog proceeds in 78% yield under standard Wittig-type conditions (CH2Cl2, 45 °C, 4 h) , providing a class-level benchmark for expected synthetic accessibility of the target.

Ester reactivity Transesterification Hydrolysis Protecting group strategy Synthetic intermediate

(E)-α,β-Unsaturated Ester vs. Saturated Analog: Presence of Conjugate Addition Reactivity

The target compound contains an (E)-α,β-unsaturated ester moiety, endowing it with electrophilic reactivity at the β-carbon for Michael addition, conjugate reduction, and cycloaddition reactions that are structurally impossible for the saturated analog tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 162504-75-8) . The saturated analog (MW = 271.35, C14H25NO4) lacks the conjugated π-system entirely and can only undergo standard ester chemistry. This functional dichotomy means the two compounds occupy different reactivity classes and are not interchangeable in sequences requiring Michael acceptor or Heck coupling substrates [1]. The (E)-stereochemistry further defines the spatial trajectory of the side chain, which is absent in the freely rotating saturated linker.

Michael acceptor α,β-unsaturated ester Conjugate addition Synthetic versatility Chemical biology

Physicochemical Property Profile: TPSA, LogP, and Rotatable Bond Count as Differentiators for Permeability and Solubility Predictions

Quantitative physicochemical descriptors for the target compound include TPSA = 55.84 Ų, LogP = 3.14, 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 rotatable bonds . These values place the compound within favorable drug-like chemical space (TPSA < 60 Ų is associated with good blood-brain barrier permeability; LogP < 5 satisfies Lipinski's rule) [1]. The shorter C4-butenoate analog (CAS 142355-80-4, MW = 283.36) is predicted to have a lower LogP (~2.6–2.8) due to the reduced hydrophobic chain length, while maintaining a similar TPSA. The saturated analog (CAS 162504-75-8) has fewer heavy atoms and a correspondingly different property profile. For CNS-targeted programs, these quantitative differences in LogP and TPSA can shift a compound across the desirable BBB-permeability threshold [1].

Drug-likeness Physicochemical properties TPSA LogP Permeability BBB penetration

Commercial Purity and Batch-Level QC Documentation: 95–98% with NMR, HPLC, and GC Traceability

Commercially available batches of the target compound are supplied at 95% purity (Bidepharm, catalog BD00850010) and 98% purity (Leyan, catalog 1751509), with batch-specific QC documentation including NMR, HPLC, and GC provided as standard . This compares favorably with the shorter-chain C4 analog (CAS 142355-80-4, 98% purity) and the saturated analog (CAS 162504-75-8, 97% purity) . The 98% purity grade from Leyan represents a 3-percentage-point advantage over the 95% standard grade, corresponding to a reduction in unidentified impurities from ≤5% to ≤2%, which may be significant for applications requiring high-fidelity intermediate quality in GLP or GMP-adjacent workflows .

Quality control Purity Batch traceability NMR HPLC Procurement specification

Patent-Class Relevance: 4-Substituted Piperidine Framework in Subtype-Selective NMDA Antagonists

The WO-1997023216-A1 patent family, which covers 4-substituted piperidine analogs as subtype-selective NMDA receptor antagonists, establishes the structural template for which the target compound serves as a key intermediate scaffold [1]. The patent explicitly claims 4-substituted piperidine analogs with defined double bond geometry, where the substitution pattern at the 4-position of the piperidine ring is a critical determinant of NR2B subtype selectivity over other NMDA receptor subtypes [1]. The target compound's (E)-pent-3-enoate side chain represents one specific embodiment of this substitution pattern. The patent family has been cited by 117 subsequent patents [1], indicating substantial follow-on innovation in this chemical space, and a related synthesis patent (CN115448871, 2022) confirms continued industrial interest in this scaffold class .

NMDA receptor Subtype selectivity Neurological disorders 4-Substituted piperidine Patent landscape

Optimal Application Scenarios for (E)-tert-Butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Requiring Extended Linker Geometry

The C5-pentenoate linker length of the target compound provides a spatial separation between the piperidine scaffold and the ester terminus that is 1–2 atoms longer than commercially prevalent C3 and C4 analogs . In fragment-based drug discovery (FBDD) campaigns and DNA-encoded library (DEL) construction, this additional reach enables exploration of binding pockets that are inaccessible with shorter linkers, without requiring de novo synthesis of a custom linker . The (E)-stereochemistry ensures a defined trajectory, which is critical for structure-based design where linker geometry directly influences hit expansion outcomes .

CNS-Targeted Pharmaceutical Intermediate Development Leveraging Favorable Physicochemical Properties

With a TPSA of 55.84 Ų (below the 60 Ų CNS-permeability threshold) and a LogP of 3.14 (within the optimal 1–3 range for oral CNS drugs), the target compound occupies a favorable physicochemical window for CNS drug development . As a Boc-protected intermediate, it can be directly incorporated into synthetic routes targeting neurological indications such as NMDA receptor-mediated disorders, where the WO-1997023216-A1 patent family has established the 4-substituted piperidine scaffold as a validated pharmacophore . The methyl ester provides a convenient handle for further diversification via amidation, reduction, or hydrolysis, while the Boc group enables orthogonal deprotection strategies .

PROTAC Linker Optimization and Heterobifunctional Degrader Synthesis

The (E)-α,β-unsaturated methyl ester functionality, combined with the 5-carbon linker arm, makes this compound a candidate PROTAC linker intermediate for programs requiring a rigid, defined-geometry spacer between the target-protein ligand and the E3 ligase recruiter . The conjugated double bond restricts rotational freedom compared to fully saturated PEG or alkyl linkers, potentially reducing the entropic penalty of ternary complex formation. The methyl ester terminus can be selectively hydrolyzed to the carboxylic acid for amide coupling to either the warhead or the E3 ligase ligand, while the Boc group remains intact for later unveiling of the piperidine amine . The 98% purity grade (Leyan) supports the stringent quality requirements of PROTAC assembly where linker impurities can confound SAR interpretation .

Chemical Biology Probe Synthesis Exploiting Michael Acceptor Reactivity for Covalent Target Engagement

The α,β-unsaturated ester moiety of the target compound confers electrophilic reactivity at the β-carbon, enabling its use as a latent Michael acceptor in the synthesis of covalent chemical biology probes . This reactivity is entirely absent in the saturated analog (CAS 162504-75-8), making the target compound the only viable choice among close analogs for programs requiring conjugate addition chemistry . The Boc-piperidine scaffold can be deprotected post-conjugate addition to reveal a secondary amine for further derivatization with fluorophores, biotin tags, or affinity handles, providing a modular route to activity-based protein profiling (ABPP) probes .

Quote Request

Request a Quote for (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.